molecular formula C13H13N3O3 B14657242 N,N'-Dimethyl-2-phenyloxazole-4,5-dicarboxamide CAS No. 42469-36-3

N,N'-Dimethyl-2-phenyloxazole-4,5-dicarboxamide

Cat. No.: B14657242
CAS No.: 42469-36-3
M. Wt: 259.26 g/mol
InChI Key: AENCZNUMNAFGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring substituted with a phenyl group and two dimethylcarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenyl ketone with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-2-phenyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Pyridine-2,6-dicarboxamide
  • Imidazole derivatives
  • Oxazole derivatives

Properties

CAS No.

42469-36-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-N,5-N-dimethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C13H13N3O3/c1-14-11(17)9-10(12(18)15-2)19-13(16-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,17)(H,15,18)

InChI Key

AENCZNUMNAFGRP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.